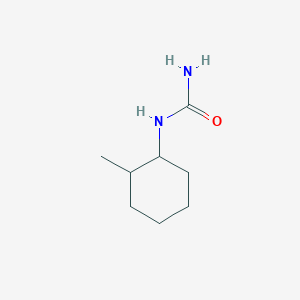

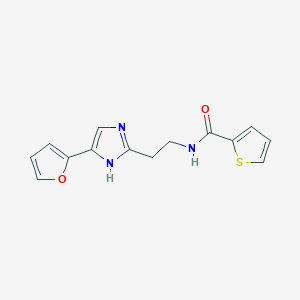

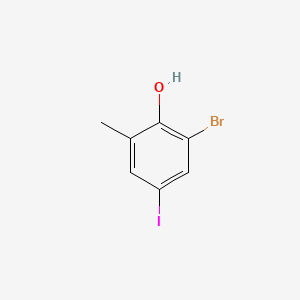

![molecular formula C15H10BrNO2S B2978044 Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate CAS No. 325987-56-2](/img/structure/B2978044.png)

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in scientific research.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate has been used in various scientific research applications, including:

1. As a fluorescent probe for the detection of metal ions in biological systems.

2. As a potential inhibitor of protein kinases involved in cancer cell proliferation.

3. As a potential inhibitor of bacterial quorum sensing, which is involved in bacterial virulence and biofilm formation.

4. As a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate varies depending on its specific application. For example, as a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence, which can be detected and quantified. As an inhibitor of protein kinases, it binds to the active site of the kinase and prevents its activity, thereby inhibiting cancer cell proliferation. As an inhibitor of bacterial quorum sensing, it interferes with the communication system between bacteria, preventing their ability to form biofilms and cause infections.

Biochemical and Physiological Effects:

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate has been shown to have minimal toxicity and side effects in various in vitro and in vivo studies. However, its specific biochemical and physiological effects vary depending on its application. For example, as a fluorescent probe, it does not affect the function of the metal ions it binds to. As an inhibitor of protein kinases, it may affect the downstream signaling pathways involved in cancer cell proliferation. As an inhibitor of bacterial quorum sensing, it may affect the virulence and pathogenicity of the bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be modified to suit specific research needs. However, one of the limitations is its limited solubility in water, which may affect its ability to be used in certain biological systems. Additionally, its specific application may require additional testing and optimization before it can be used effectively.

Future Directions

There are several future directions for the use of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate in scientific research, including:

1. Further optimization of its synthesis method to improve its yield and purity.

2. Exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases.

3. Investigation of its potential as an inhibitor of other disease-related pathways, such as inflammation and angiogenesis.

4. Development of new applications for its use in biological imaging and sensing.

5. Exploration of its potential as a scaffold for the development of new drug candidates.

Conclusion:

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it a valuable tool for the development of new therapeutic agents, imaging probes, and disease-related pathway inhibitors. Further research and optimization of its synthesis method and application are needed to fully realize its potential in scientific research.

Synthesis Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with benzo[d]thiazol-2-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate as a white solid with a high yield.

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHTZWUDWVITSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

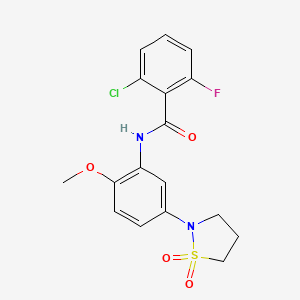

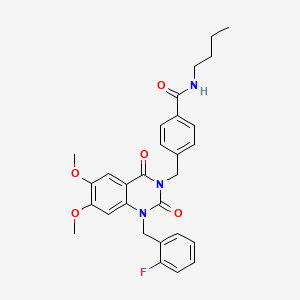

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)

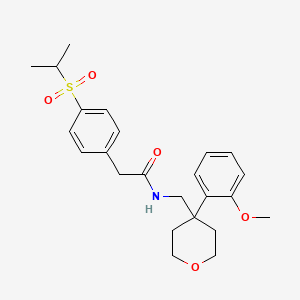

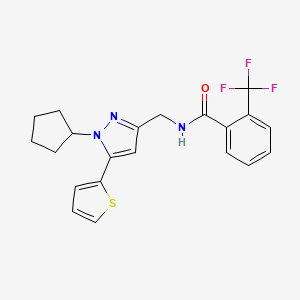

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)

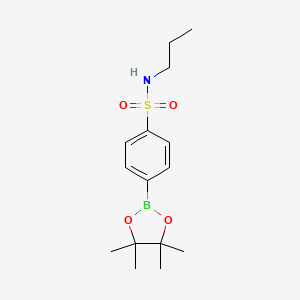

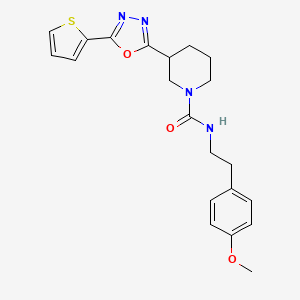

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)

![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)